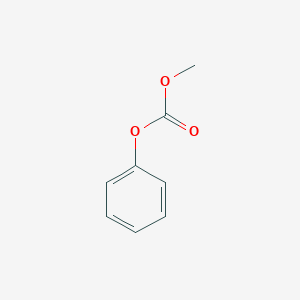

Methyl phenyl carbonate

概要

説明

Methyl phenyl carbonate is an organic compound with the chemical formula C8H8O3. It is a colorless liquid that is widely used in the chemical and pharmaceutical industries. This compound is known for its versatility and is often employed as a solvent and an intermediate in organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions: Methyl phenyl carbonate is typically synthesized through the reaction of methyl formate and phenol under alkaline conditions. The reaction involves mixing methyl formate and phenol, followed by heating the mixture to a temperature range of 100-120°C to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalysts to enhance the reaction efficiency. The process includes steps such as distillation and crystallization to purify the final product .

化学反応の分析

Kinetics of the Reaction

The kinetics of the synthesis reaction has been studied extensively. Experiments indicate that the reaction rate is influenced by several factors:

-

Catalyst Concentration: Higher catalyst concentrations lead to increased reaction rates.

-

Temperature: The reaction typically occurs in a temperature range of 160 to 200 °C.

-

Reactant Ratio: The molar ratio of DMC to phenol affects the yield of methyl phenyl carbonate.

A study reported that at optimal conditions, the initial rate of this compound formation can be expressed as:

where is the rate constant, and and are the reaction orders with respect to DMC and phenol, respectively .

Disproportionation Reaction

This compound can undergo a disproportionation reaction to form diphenyl carbonate (DPC) and dimethyl carbonate. This step is crucial for producing high-value industrial chemicals.

Disproportionation Reaction:

This reaction is often facilitated by various catalysts, including lead-based nanocatalysts, which enhance the efficiency and selectivity of DPC formation .

Side Reactions

Side reactions can occur during the synthesis and transformation processes, leading to byproducts such as anisole, which can form from the methylation of phenol. Understanding these side reactions is essential for optimizing yields and purity in industrial applications .

Reaction Conditions and Yields

| Catalyst Type | Temperature (°C) | DMC:Phenol Ratio | Yield of MPC (%) | Byproducts |

|---|---|---|---|---|

| Titanium Tetraphenate | 180 | 1:1 | 85 | Methanol |

| Lead Nanocatalyst | 200 | 1:3 | 90 | Anisole |

| Stannate Catalyst | 160 | 3:1 | 80 | Diphenyl Carbonate |

Kinetic Parameters

| Parameter | Value |

|---|---|

| Activation Energy (kJ/mol) | 75 |

| Rate Constant (k) | Varies with conditions |

| Reaction Order w.r.t DMC | 1 |

| Reaction Order w.r.t Phenol | 0.5 |

科学的研究の応用

Industrial Applications

-

Synthesis of Polycarbonates :

- MPC serves as a precursor for the production of diphenyl carbonate (DPC), which is a key building block for polycarbonate plastics. The transformation of MPC to DPC is facilitated by catalytic processes, which have been optimized to improve yield and efficiency .

- Catalytic Efficiency : Research has shown that specific lead-based nanocatalysts can significantly enhance the conversion rates of MPC to DPC, with various support materials affecting catalytic performance .

- Use in Urethanes and Isocyanates :

- Perfume and Fragrance Industry :

Case Study 1: Catalytic Transformation

A study investigated the use of lead-based catalysts for the disproportionation of this compound to diphenyl carbonate. The results indicated that catalysts supported on magnesium oxide exhibited superior activity due to better metal-support interactions. This research underscores the importance of catalyst selection in maximizing product yield from MPC transformations .

Case Study 2: Perfume Composition Enhancement

Research into the use of this compound in fragrance formulations revealed its ability to impart desirable scent characteristics. Specifically, it was found that blends containing MPC could replicate floral nuances akin to rose and hyacinth, making it a valuable ingredient in high-end perfumery .

Table 1: Catalytic Performance of Different Supports for MPC Transformation

| Catalyst Support | Conversion Rate (%) | Selectivity to DPC (%) | Reusability |

|---|---|---|---|

| MgO | 85 | 90 | High |

| ZrO₂ | 80 | 88 | Moderate |

| SiO₂ | 75 | 85 | Low |

| Al₂O₃ | 70 | 80 | Low |

Table 2: Organoleptic Properties Contributed by this compound

| Product Type | Aroma Characteristics |

|---|---|

| Perfumes | Floral notes (rose, hyacinth) |

| Soaps | Fresh fruit undertones |

| Detergents | Clean, powdery scents |

作用機序

The mechanism of action of methyl phenyl carbonate involves its interaction with various molecular targets. It acts as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. The pathways involved include nucleophilic substitution and esterification reactions .

類似化合物との比較

- Diphenyl carbonate

- Dimethyl carbonate

- Ethyl phenyl carbonate

Comparison: Methyl phenyl carbonate is unique due to its specific reactivity and solubility properties. Unlike diphenyl carbonate, which is more commonly used in the production of polycarbonates, this compound is favored for its use as a solvent and intermediate in organic synthesis. Dimethyl carbonate, on the other hand, is known for its low toxicity and is often used as a green solvent .

生物活性

Methyl phenyl carbonate (MPC) is an organic compound that has garnered attention in various fields due to its unique chemical properties and biological activities. This article explores the biological activity of MPC, focusing on its reactivity, catalytic applications, and potential therapeutic uses, supported by data tables and research findings.

MPC is synthesized primarily through the transesterification of phenol with dimethyl carbonate (DMC). This process can be catalyzed by various materials, including metal oxides and triflate catalysts. The synthesis pathway is crucial as it influences the yield and purity of the final product.

Table 1: Synthesis Conditions for this compound

| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| AlSBA-15 (Si/Al = 10) | 100 | 3 | 71 |

| TiO2/SiO2 | 80 | 5 | 65 |

| Sc(OTf)3 | 363 | 2 | 85 |

| La(OTf)3 | 363 | 2 | 78 |

Catalytic Applications

MPC has been extensively studied for its catalytic properties, particularly in carbomethoxylation reactions. It acts as a carbomethoxylating agent for aromatic amines, demonstrating significant reactivity under mild conditions. The effectiveness of MPC in these reactions is influenced by the choice of catalyst and reaction parameters.

Case Study: Carbamation of Aromatic Amines

In a study utilizing Sc(OTf)3 as a catalyst, MPC was found to selectively react with aniline and other aromatic diamines, achieving high yields. The selectivity was significantly better than that observed with DMC, indicating MPC's superior performance in these reactions .

Table 2: Reactivity of this compound with Aromatic Amines

| Amines | Catalyst | Temperature (K) | Yield (%) |

|---|---|---|---|

| Aniline | Sc(OTf)3 | 363 | 90 |

| 4,4-Methylenedianiline | La(OTf)3 | 363 | 85 |

| 2,4-Diaminotoluene | Sc(OTf)3 | 363 | 88 |

Toxicological Studies

While MPC shows promise in various catalytic applications, its biological safety profile is essential for potential therapeutic use. Preliminary studies indicate low toxicity levels in vitro, making it a candidate for further exploration in drug development.

Case Study: In Vitro Toxicity Assessment

A toxicity assessment conducted on human cell lines showed that MPC exhibited minimal cytotoxic effects at concentrations up to 100 µM. The compound's IC50 value was determined to be significantly higher than that of many conventional solvents, suggesting a favorable safety profile .

特性

IUPAC Name |

methyl phenyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-10-8(9)11-7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTBFPVLHGVYOQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80159247 | |

| Record name | Carbonic acid, methyl phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80159247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13509-27-8 | |

| Record name | Carbonic acid, methyl phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013509278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, methyl phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80159247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。